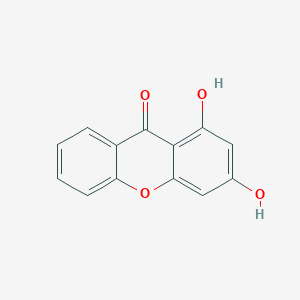

1,3-dihydroxy-9H-xanthen-9-one

Vue d'ensemble

Description

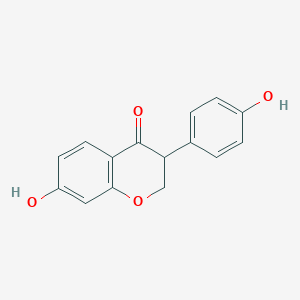

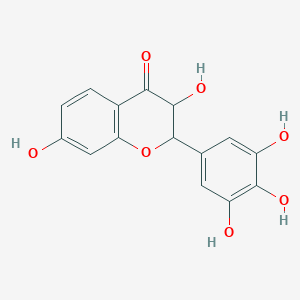

1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .

Synthesis Analysis

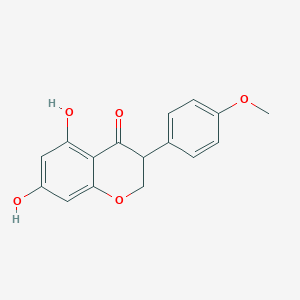

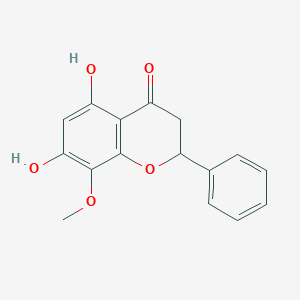

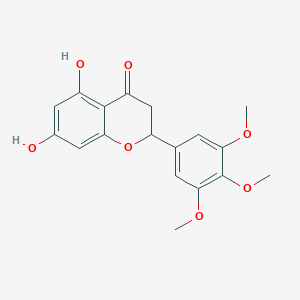

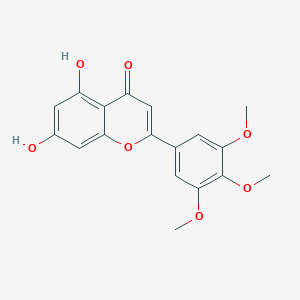

A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .Molecular Structure Analysis

The molecular structure of this compound consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .Chemical Reactions Analysis

Xanthones, including this compound, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 228.20 .Applications De Recherche Scientifique

1,3-Dihydroxy-9H-xanthen-9-one : Analyse exhaustive des applications de recherche scientifique : This compound est un composé chimique polyvalent avec une gamme d'applications dans la recherche scientifique. Vous trouverez ci-dessous des sections détaillées axées sur des applications uniques dans divers domaines.

Applications médicales

This compound a été identifié comme possédant des activités antioxydantes et anti-inflammatoires. Son échafaudage unique 9H-xanthen-9-one permet une variété de substituants, qui peuvent être adaptés à des applications médicales spécifiques . De plus, certains dérivés de ce composé ont montré des activités inhibitrices puissantes contre des lignées cellulaires cancéreuses spécifiques .

Synthèse chimique

Ce composé est utilisé dans les réactions de couplage croisé déshydrogénant avec des séries de 1,2,4-triazines et de quinazoline déficitaires en électrons pour produire des produits d'addition nucléophile stables . Il sert également de précurseur pour la synthèse de dérivés substitués par des esters de sulfonate .

Évaluation biologique

Dans des études biologiques, les dérivés de la this compound ont été évalués pour leur activité inhibitrice contre des enzymes telles que l'acétylcholinestérase (AChE), ce qui est important pour comprendre les maladies neurodégénératives .

Approches synthétiques

Les progrès récents des méthodes de synthèse ont mis en évidence l'importance des dérivés de la xanthone, y compris ceux dérivés de la this compound, en raison de leurs activités biologiques prometteuses. Ces approches sont cruciales pour la découverte de pistes et l'optimisation dans le développement de médicaments .

Orientations Futures

Mécanisme D'action

Target of Action

1,3-Dihydroxy-9H-xanthen-9-one, a type of xanthone, has been found to exhibit promising biological activities . , which plays a crucial role in cellular response to oxidative stress and inflammation.

Mode of Action

The exact mode of action of this compound is still under investigation. It’s suggested that xanthones enhance the translocation of nrf2, a key transcription factor that regulates antioxidant response elements (are) in cells . This modulation helps counteract oxidative stress and inflammation .

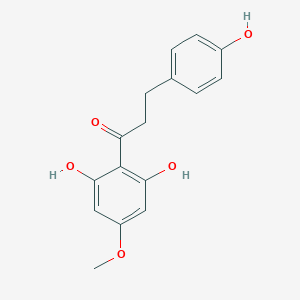

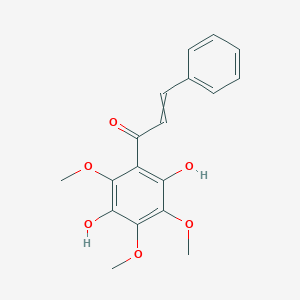

Biochemical Pathways

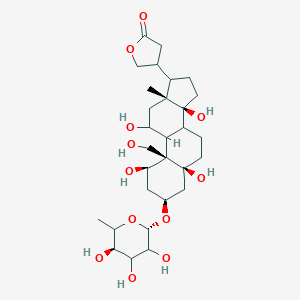

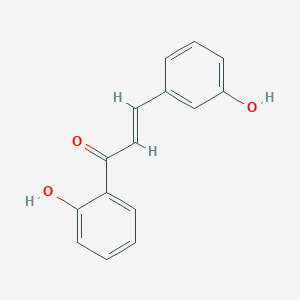

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, a central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds

Result of Action

Xanthones are known to possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one, a derivative of xanthone, has shown potent inhibitory activities .

Action Environment

The synthesis and accumulation of xanthones are known to occur in specific organs and tissues in plants

Analyse Biochimique

Biochemical Properties

1,3-dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential anti-diabetic properties . Additionally, this compound interacts with proteins involved in oxidative stress response, such as Nrf2, enhancing the cellular antioxidant capacity . These interactions highlight the compound’s potential in modulating metabolic pathways and protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of Nrf2, this compound enhances the expression of antioxidant genes, thereby reducing oxidative damage in cells . Furthermore, the compound affects cellular metabolism by inhibiting enzymes like α-glucosidase, which can alter glucose metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. The compound’s hydroxy groups allow it to form hydrogen bonds with active sites of enzymes, leading to inhibition or activation . For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound can activate Nrf2 by disrupting its interaction with Keap1, leading to increased transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, suggesting potential benefits for chronic oxidative stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been found to enhance antioxidant defenses and improve metabolic parameters without significant adverse effects . High doses may lead to toxicity, manifesting as oxidative damage and impaired cellular function . These findings underscore the importance of dosage optimization for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and carbohydrate metabolism. It interacts with enzymes like α-glucosidase and Nrf2, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in managing metabolic disorders and oxidative stress-related conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its hydrophilic and lipophilic properties, allowing it to traverse cellular membranes and accumulate in specific compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOERCJZSJGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192030 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3875-68-1 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

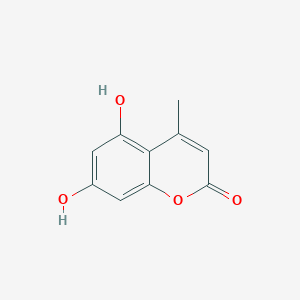

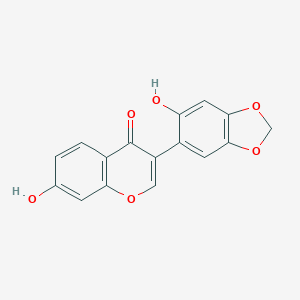

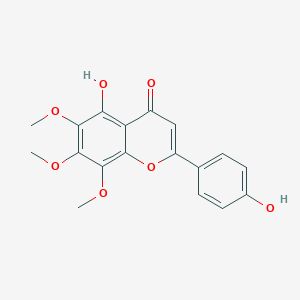

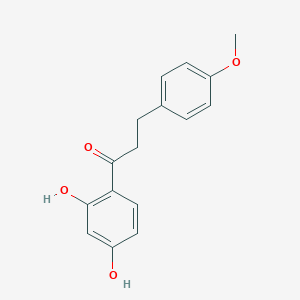

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?

A1: this compound (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []

Q2: How does this compound interact with other molecules?

A2: Research indicates that this compound can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the this compound scaffold, expanding its applications in materials science and medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.